molecular formula C10H12FNO2 B8328212 2-Amino-2-benzyl-3-fluoropropanoic acid

2-Amino-2-benzyl-3-fluoropropanoic acid

Cat. No.: B8328212
M. Wt: 197.21 g/mol
InChI Key: NIGYARWUFJAPHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-benzyl-3-fluoropropanoic acid is a specialized non-proteinogenic amino acid designed for advanced medicinal chemistry and drug discovery research. This compound belongs to the class of β²,²-amino acids, which are characterized by a quaternary stereocenter at the α-position. The incorporation of a fluorine atom on the side chain and a benzyl group at the α-carbon makes this molecule a highly valuable building block for creating peptidomimetics . Fluorine is a key element in modern drug design, and its introduction into amino acid side chains is a established strategy to enhance the metabolic stability, membrane permeability, and binding affinity of peptide-based therapeutic candidates . The presence of fluorine also enables sophisticated ¹⁹F NMR studies, allowing researchers to probe protein-ligand interactions and conformational dynamics . The quaternary stereocenter of this β²,²-amino acid is particularly significant, as it imposes strict conformational constraints. Integrating this scaffold into peptide sequences allows researchers to pre-organize the peptide backbone into specific secondary structures, thereby optimizing interactions with biological targets and improving pharmacological properties . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

2-amino-2-benzyl-3-fluoropropanoic acid

InChI

InChI=1S/C10H12FNO2/c11-7-10(12,9(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7,12H2,(H,13,14)

InChI Key

NIGYARWUFJAPHJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(CF)(C(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

Key Analogs Identified in Evidence:

(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid (CAS: 266360-61-6) Structure: Features a difluorophenyl group at the β-position instead of benzyl and fluorine. Molecular Weight: 217.17 g/mol (C₉H₉F₂NO₂), lighter than the target compound due to the absence of a benzyl group. Applications: Likely used in medicinal chemistry for its enhanced halogenated aromatic interactions.

2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (CAS: 403-90-7) Structure: Contains a hydroxyl group on the fluorinated aromatic ring, increasing polarity.

3-Amino-2-fluoropropanoic acid (Synonyms: 2-fluoro-beta-alanine) Structure: Lacks the benzyl group and has a simpler β-fluoro-alanine backbone. Molecular Weight: 107.09 g/mol (C₃H₆FNO₂), significantly smaller and more hydrophilic.

Comparison Table:
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number
2-Amino-2-benzyl-3-fluoropropanoic acid C₁₀H₁₂FNO₂ 197.21 (calculated) Benzyl (C₆H₅CH₂), β-F Not provided
(R)-2-Amino-3-(2,5-difluorophenyl)propanoic acid C₉H₉F₂NO₂ 217.17 β-Difluorophenyl 266360-61-6
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid C₉H₁₀FNO₃ 199.18 β-Fluoro-4-hydroxyphenyl 403-90-7
3-Amino-2-fluoropropanoic acid C₃H₆FNO₂ 107.09 β-F, no aromatic substituents Multiple

Preparation Methods

Formation of Bicyclic N,O-Acetals

The synthesis begins with Boc-protected L-isoserine methyl ester (1 ), which undergoes acid-catalyzed cyclization with trimethoxybenzene (TMB) in toluene under reflux. Camphorsulfonic acid (CSA·H₂O) catalyzes the formation of bicyclic compounds 2 and 3 (dr ∼2:1), which are separable via chromatography to high diastereomeric purity (dr 98:2). Key parameters include:

ParameterValue
CatalystCSA·H₂O (0.2 equiv)
SolventToluene
TemperatureReflux (110°C)
Yield (combined)85% (gram-scale)

Diastereoselective Alkylation

The bicyclic acetals 2 and 3 are subjected to alkylation using LHDMS (lithium hexamethyldisilazide) in THF at −78°C. The reaction proceeds via a pyramidalized enolate intermediate, favoring alkylation at the concave face due to reduced torsional strain. For example, benzylation with benzyl bromide yields α-benzylisoserine derivatives with >95% enantiomeric excess (ee).

Fluorination via Diethylaminosulfur Trifluoride (DAST)

Fluorination of β-hydroxy-α-amino acid precursors represents a direct route. DAST-mediated fluorination of N-protected serine derivatives has been widely adopted.

Synthetic Protocol

  • Protection : Serine is protected as a dibenzyl or phthaloyl derivative to prevent side reactions.

  • Fluorination : Treatment with DAST in dichloromethane at 0°C introduces the fluorine atom via an Sₙ2 mechanism.

  • Deprotection : Acidic hydrolysis (6 M HCl) removes protecting groups, yielding the target compound.

Key Data:

SubstrateYield (%)dr
Dibenzyl-serine ester723:1
Phthaloyl-serine ester652.5:1

Asymmetric Synthesis Using Chiral Auxiliaries

Patents disclose asymmetric routes employing D-α-methylbenzylamine as a chiral inducer.

Imine Formation and Cyanohydrin Reaction

  • Imine Synthesis : Fluoroacetaldehyde reacts with D-α-methylbenzylamine to form a chiral acetaldimine.

  • Cyanohydrin Addition : Hydrogen cyanide adds to the imine, yielding D-2-(D-α-methylbenzylamino)-3-fluoropropionitrile.

  • Hydrolysis and Hydrogenolysis : Acidic hydrolysis followed by palladium-catalyzed hydrogenolysis removes the chiral auxiliary, affording enantiomerically pure 2-amino-2-benzyl-3-fluoropropanoic acid.

Optimization Metrics:

  • Hydrogenation Catalyst : Pd(OH)₂/C (10 wt%)

  • Hydrogen Pressure : 40 psi

  • Overall Yield : 58%

Sulfamidate Ring-Opening Strategy

A novel approach involves sulfamidate intermediates derived from α-benzylisoserine.

Sulfamidate Synthesis

α-Benzylisoserine is treated with thionyl chloride (SOCl₂) and pyridine to form a cyclic sulfamidite, which is oxidized to sulfamidate 10 using RuO₄. X-ray crystallography confirms the tetrasubstituted stereocenter.

Nucleophilic Ring Opening

Sulfamidate 10 reacts with nucleophiles (e.g., NaN₃, PhS⁻) via Sₙ2 mechanisms, yielding β²,²-amino acids. For example:

  • Azide Opening : NaN₃ in DMF gives α-azido-α-benzyl-β-alanine (11 ), hydrogenated to α,β-diaminopropanoic acid (16 ).

Comparative Analysis of Methods

MethodYield (%)ee/drScalability
Bicyclic Alkylation85>95% eeHigh
DAST Fluorination65–72dr 2.5–3:1Moderate
Asymmetric Synthesis5899% eeLow
Sulfamidate Chemistry70>98% eeModerate

Key Findings :

  • Bicyclic alkylation offers superior stereocontrol and scalability for industrial applications.

  • DAST fluorination is cost-effective but suffers from moderate diastereoselectivity.

  • Sulfamidate intermediates enable diversification but require harsh oxidation conditions.

Industrial-Scale Considerations

Gram-scale production of bicyclic acetals (2 /3 ) has been demonstrated using:

  • Reactor Type : Continuous flow systems for acid-catalyzed cyclization.

  • Purification : Simulated moving bed (SMB) chromatography for diastereomer separation.

Challenges and Solutions

Diastereomer Separation

Chromatography remains critical, with hexane/EtOAc (7:3) resolving 2 and 3 (Rf 0.33 vs. 0.27).

Pyramidal Inversion

Quantum mechanics calculations reveal that alkylation transition states favor concave-face attack (ΔG‡ = 12.3 kcal/mol) , minimizing inversion.

Q & A

Q. What are the recommended synthetic strategies for 2-Amino-2-benzyl-3-fluoropropanoic acid, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves fluorination of a benzyl-substituted amino acid precursor. Common approaches include:

  • Electrophilic fluorination using Selectfluor™ or N-fluoropyridinium salts under anhydrous conditions .
  • Chiral resolution via enzymatic methods or chiral chromatography to isolate enantiomers .
  • Protection-deprotection sequences : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to protect the amino group during fluorination . Critical Parameters :
  • Temperature control (0–25°C) to minimize racemization.
  • Solvent selection (e.g., DMF for polar intermediates, THF for non-polar steps). Table 1 : Example Reaction Conditions from Analogous Fluorinated Amino Acids
StepReagents/ConditionsYield RangeReference
FluorinationSelectfluor™, DMF, 40°C60–75%
DeprotectionTFA/DCM (1:1), rt>90%

Q. How can researchers validate the purity and structural integrity of this compound?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase (acetonitrile/0.1% TFA in water) to assess purity (>98%) .
  • NMR Spectroscopy : Compare 19F^{19}\text{F} and 1H^{1}\text{H} NMR shifts with computational predictions (e.g., DFT) to confirm regiochemistry .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .

Q. What experimental precautions are necessary to ensure stability during storage and handling?

Methodological Answer:

  • Storage : Under inert gas (Ar/N2_2) at –20°C to prevent oxidation or hydrolysis .
  • Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive steps .

Advanced Research Questions

Q. How can conflicting NMR data for fluorinated amino acids be resolved?

Methodological Answer: Discrepancies in 19F^{19}\text{F} NMR shifts may arise from solvent polarity or pH variations. Strategies include:

  • Standardization : Use deuterated solvents (D2_2O or DMSO-d6_6) and internal standards (e.g., CFCl3_3) .
  • Computational Validation : Compare experimental shifts with Gaussian09/B3LYP/6-31G(d) calculations .
  • pH Titration : Monitor chemical shift changes across pH 2–10 to identify protonation-dependent variations .

Q. What advanced techniques are used to study enantiomeric excess (ee) in fluorinated amino acids?

Methodological Answer:

  • Chiral HPLC : Utilize columns like Chiralpak IA-3 with hexane/isopropanol gradients .
  • Circular Dichroism (CD) : Correlate CD spectra with X-ray crystallography data for absolute configuration assignment .
  • Kinetic Resolution : Enzymatic assays (e.g., acylase I) to quantify ee via selective hydrolysis .

Q. How can thermodynamic properties (e.g., binding affinity) be quantified for enzyme-inhibitor interactions involving this compound?

Methodological Answer:

  • Isothermal Titration Calorimetry (ITC) : Directly measure ΔH and Kd_d values for enzyme binding .
  • Surface Plasmon Resonance (SPR) : Immobilize the target enzyme and monitor real-time binding kinetics . Table 2 : Example Binding Data for Fluorinated Amino Acid Analogs
TechniqueKd_d (µM)ΔH (kcal/mol)Reference
ITC2.3 ± 0.5–8.2
SPR1.9 ± 0.3N/A

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) with fluorinated residues?

Methodological Answer:

  • Low-Temperature Coupling : Perform amino acid activation at 4°C using HOBt/DIC .
  • Pseudoproline Dipeptides : Incorporate 2-oxazolidinone derivatives to reduce steric hindrance .
  • Real-Time Monitoring : Use FTIR to track Fmoc deprotection efficiency .

Contradiction Analysis & Troubleshooting

Q. How should researchers address inconsistencies in reported melting points or solubility data?

Methodological Answer:

  • Recrystallization : Test multiple solvents (e.g., EtOH/H2_2O, acetone/hexane) to isolate polymorphs .
  • DSC Analysis : Differential scanning calorimetry to identify polymorph transitions .
  • Solubility Studies : Use shake-flask methods with UV quantification across pH 3–9 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.